molecular formula C18H29NO3 B11014917 2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide

Cat. No.: B11014917
M. Wt: 307.4 g/mol
InChI Key: DFQZMKYDWIRMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide is an organic compound with the molecular formula C18H29NO3 It is characterized by the presence of a dimethoxyphenyl group and an octan-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with octan-2-amine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-dimethoxyphenyl)-N-(octan-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(3,4-dimethoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide moiety.

    3,4-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an acetamide moiety.

    N-(3,4-dimethoxyphenyl)acetamide: Lacks the octan-2-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-octan-2-ylacetamide

InChI

InChI=1S/C18H29NO3/c1-5-6-7-8-9-14(2)19-18(20)13-15-10-11-16(21-3)17(12-15)22-4/h10-12,14H,5-9,13H2,1-4H3,(H,19,20)

InChI Key

DFQZMKYDWIRMSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.